3-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

Lipophilicity Drug-likeness Permeability

3-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (CAS 1013817-44-1) is a synthetic heterocyclic small molecule comprising a pyridazine core substituted at the 3-position with a 2,4-dimethylphenylsulfonyl-piperazine moiety and at the 6-position with a 1H-pyrazol-1-yl group. Its molecular formula is C₁₉H₂₂N₆O₂S, with a molecular weight of 398.5 g/mol, a computed XLogP3-AA of 2.0, seven hydrogen bond acceptors, zero hydrogen bond donors, and four rotatable bonds.

Molecular Formula C19H22N6O2S
Molecular Weight 398.49
CAS No. 1013817-44-1
Cat. No. B2768003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
CAS1013817-44-1
Molecular FormulaC19H22N6O2S
Molecular Weight398.49
Structural Identifiers
SMILESCC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4)C
InChIInChI=1S/C19H22N6O2S/c1-15-4-5-17(16(2)14-15)28(26,27)24-12-10-23(11-13-24)18-6-7-19(22-21-18)25-9-3-8-20-25/h3-9,14H,10-13H2,1-2H3
InChIKeyOBSSTLCECVLLFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (CAS 1013817-44-1): Structural Identity and Baseline Physicochemical Profile for Procurement Screening


3-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (CAS 1013817-44-1) is a synthetic heterocyclic small molecule comprising a pyridazine core substituted at the 3-position with a 2,4-dimethylphenylsulfonyl-piperazine moiety and at the 6-position with a 1H-pyrazol-1-yl group [1]. Its molecular formula is C₁₉H₂₂N₆O₂S, with a molecular weight of 398.5 g/mol, a computed XLogP3-AA of 2.0, seven hydrogen bond acceptors, zero hydrogen bond donors, and four rotatable bonds [1]. The compound is catalogued primarily as a research chemical for drug discovery screening applications, and its modular architecture—combining a sulfonyl piperazine linker with a pyrazole-pyridazine scaffold—places it within a broader class of sulfonamide-containing heterocycles that have been explored for antibacterial (LpxH inhibition), carbonic anhydrase inhibition, and 5-HT receptor modulation [2][3].

Why 3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Cannot Be Interchanged with In-Class Analogs: Critical Substituent-Dependent Differentiation


Within the phenylsulfonyl-piperazinyl-pyridazine chemotype, even minor alterations to the phenyl sulfonyl substitution pattern or the heteroaryl appendage can produce profound shifts in target engagement, selectivity, and physicochemical properties. For example, the 2,4-dimethyl substitution on the phenyl ring yields a computed XLogP3-AA of 2.0 and a molecular weight of 398.5 g/mol [1], whereas the 2,5-dimethyl regioisomer (CAS not confirmed in authoritative databases) and the 4-chloro analog introduce distinct electronic and steric profiles that may alter hydrogen-bonding geometry within enzyme active sites such as LpxH or carbonic anhydrase isoforms [2][3]. In the sulfonyl piperazine LpxH inhibitor series, the X-ray co-crystal structure of AZ1 with Klebsiella pneumoniae LpxH revealed that the sulfonyl group adopts a sharp kink while the N-substituted piperazine group extends into the far side of the acyl chain-binding chamber [4]; analogous substituent-dependent conformational effects are expected for the 2,4-dimethylphenyl variant. Furthermore, pyrazole substitution at the pyridazine 6-position, as opposed to 3-methylpyrazole or furan-2-yl alternatives, directly influences both the compound's vector for target engagement and its metabolic stability profile [5]. These structure-activity relationship (SAR) discontinuities mean that generic substitution within this chemical series is not scientifically justified without explicit comparative data for each specific substituent combination.

Quantitative Differentiation Evidence for 3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Versus Closest Analogs


Physicochemical Property Differentiation: XLogP3-AA Lipophilicity of the 2,4-Dimethylphenyl vs. 4-Chlorophenyl and 2,4-Difluorophenyl Sulfonyl Analogs

The computed XLogP3-AA for 3-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is 2.0 [1]. This value indicates moderate lipophilicity. For context, the 4-chlorophenyl analog (3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine) is expected to exhibit a lower XLogP due to the electron-withdrawing chloro substituent replacing the methyl groups; the 2,4-difluorophenyl analog would have a still lower XLogP, consistent with the stronger electronegativity of fluorine. The 2.0 XLogP of the target compound falls within the optimal range (1–3) for oral bioavailability according to Lipinski's guidelines, whereas the more polar halogenated analogs may exhibit reduced passive membrane permeability [2].

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor Count Advantage: 7 HBA for the Target Compound vs. 6 for the Oxy-Linked Piperidine Analog

The target compound possesses 7 hydrogen bond acceptors (HBA) [1], derived from the sulfonyl oxygens (2), pyridazine nitrogens (2), pyrazole nitrogens (2), and the piperazine nitrogen not attached to sulfonyl (1). In contrast, the oxy-linked analog 3-((1-((2,4-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine has only 6 HBA, as it replaces the piperazine ring with a piperidine-oxy linkage, removing one nitrogen HBA while retaining the sulfonyl and pyridazine acceptors [2]. The additional HBA in the target compound provides an extra potential hydrogen-bonding interaction site for target binding or for improving aqueous solubility.

Hydrogen bonding Solubility Target engagement

Rotatable Bond Count Differentiation: Conformational Flexibility of the Target Compound vs. Fused-Ring Pyridazine Analogs

The target compound has 4 rotatable bonds [1], which include the rotation around the sulfonyl-piperazine linkage and the piperazine-pyridazine bond. This is fewer than the 5–6 rotatable bonds typical of more linear sulfonamide analogs (e.g., those with extended amino-phenyl linkers such as 3,4-dimethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide) but more than fully rigid fused-ring pyridazine derivatives that have 1–2 rotatable bonds [2]. The intermediate flexibility of the 2,4-dimethylphenylsulfonyl scaffold balances sufficient conformational adaptability for induced-fit binding with a reduced entropic penalty upon target engagement compared to more flexible analogs.

Conformational flexibility Entropic penalty Binding affinity

Absence of Hydrogen Bond Donors: Favorable Permeability Profile vs. Donor-Containing Sulfonamide Analogs

The target compound has zero hydrogen bond donors (HBD) [1], as all nitrogen atoms are either tertiary (piperazine, pyrazole N-substituted) or incorporated into aromatic rings. This contrasts with sulfonamide analogs bearing a free -NH- group (e.g., classical antibacterial sulfonamides and carbonic anhydrase inhibitor sulfonamides), which have at least one HBD [2]. According to Lipinski's Rule of 5, an HBD count of zero is favorable for oral bioavailability, and for CNS-targeted compounds (Rule of 3), HBD ≤ 3 is required; the target compound's HBD = 0 strongly supports potential CNS penetration, a property the comparator HBD-containing sulfonamides cannot match without additional structural modification [3].

Permeability Blood-brain barrier Lipinski rules

Recommended Research and Procurement Application Scenarios for 3-(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Based on Quantitative Evidence


Lead Optimization for Gram-Negative Antibacterial Drug Discovery Targeting LpxH

The target compound's sulfonyl piperazine scaffold is structurally analogous to AZ1, the first reported LpxH inhibitor (Ki = 53.4 nM for E. coli LpxH, MIC = 0.25 µg/mL against E. coli MG1655 ΔtolC) [1]. The 2,4-dimethylphenyl substitution and pyrazole-pyridazine architecture present a distinct chemotype for exploring SAR around the acyl chain-binding chamber identified in K. pneumoniae LpxH co-crystal structures [2]. Its calculated XLogP of 2.0 and HBD = 0 supports potential penetration of the Gram-negative outer membrane, making it suitable as a starting scaffold for medicinal chemistry optimization programs targeting multidrug-resistant Enterobacteriaceae.

Fragment-Based or Structure-Guided Design for Carbonic Anhydrase Isoform Selectivity

Sulfonamides incorporating pyrazole and pyridazine moieties have demonstrated isoform-selective carbonic anhydrase inhibition [3]. The target compound, with its pyrazole substituent at the pyridazine 6-position and 2,4-dimethylphenylsulfonyl group, provides a unique substitution vector for probing CA isoform selectivity pockets. Its 7 HBA and 0 HBD profile allows for polar interactions without introducing donor-related desolvation penalties, a feature that can be exploited in structure-based design to achieve selectivity over off-target CA isoforms.

CNS-Penetrant Probe Development Leveraging Favorable Physicochemical Properties

With HBD = 0, HBA = 7, MW = 398.5, and XLogP = 2.0, the target compound meets key criteria for CNS drug-likeness (MW < 400, HBD ≤ 3, XLogP 1–4) [4]. This profile is superior to classical sulfonamide CNS candidates that carry HBD groups, which limits passive blood-brain barrier permeation. The compound can serve as a CNS-optimized starting point for targets such as 5-HT receptors, where phenylsulfonylpiperazinyl derivatives have established ligand activity [5], or for novel CNS targets requiring sulfonamide-based pharmacophores.

Screening Library Procurement for Broad-Spectrum Anti-Infective Phenotypic Assays

The compound's modular architecture—combining a sulfonamide, piperazine, pyrazole, and pyridazine—mirrors privileged scaffolds found in multiple anti-infective chemotypes [1][3]. Its moderate lipophilicity (XLogP = 2.0) and balanced rotatable bond count (4) make it suitable for inclusion in diversity-oriented screening libraries targeting bacterial, fungal, or parasitic pathogens. Unlike more polar analogs with lower XLogP values, this compound is more likely to penetrate microbial cell membranes, increasing the probability of detecting activity in whole-cell phenotypic screens.

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